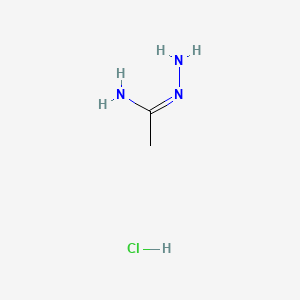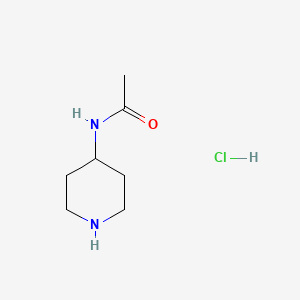
Acetimidohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetimidohydrazide hydrochloride (AHH) is a widely used organic compound in scientific research. It is a white crystalline powder, soluble in water, and has a molecular formula of C2H7N3•HCl. AHH is a versatile compound that is used in various laboratory experiments, ranging from organic synthesis to biochemistry.
Scientific Research Applications
Chemical Synthesis
Acetimidohydrazide hydrochloride is used as a raw material in chemical synthesis. For instance, Zhu Hong-jun (2010) utilized methyl acetimidate hydrochloride and 2,4-dichlorophenylhydrazine as raw materials to synthesize 2-(2,4-dichlorophenyl)hydrazidethaneimidic acid. This compound was further reacted with phosgene to yield 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one through a cyclization reaction, achieving a high yield of 90.6% and purity of 98.9% (Zhu Hong-jun, 2010).
Drug Development and Analysis
While this compound itself may not be directly involved, related compounds such as hydrochlorothiazide and donepezil hydrochloride play significant roles in drug development and pharmaceutical analysis. Various studies have explored their synthesis, analysis, and effects. For instance, Eyad Rashed Dawud and A. Shakya (2014) developed a high-performance liquid chromatography method for the simultaneous determination of ACE inhibitors with hydrochlorothiazide and indapamide in pharmaceutical formulations (Dawud & Shakya, 2014). Similarly, Tetsuya Shiraishi et al. (2005) studied donepezil hydrochloride's effects on brain acetylcholinesterase inhibition in monkeys (Shiraishi et al., 2005).
Pharmacological Effects
Donepezil hydrochloride, a related compound, has been studied for its pharmacological effects. For instance, K. Sato et al. (2010) investigated the impact of donepezil hydrochloride on cardiovascular mortality, providing insights into the potential therapeutic applications of such compounds (Sato et al., 2010). Additionally, S. Akasofu et al. (2003) examined the protective effects of donepezil in rat cortical neurons, indicating its potential for neuroprotective applications (Akasofu et al., 2003).
Safety and Hazards
Acetimidohydrazide hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target, and the changes that result from this interaction .
Biochemical Pathways
The biochemical pathways affected by Acetamidrazone HCl are not well-documented. Biochemical pathways refer to the series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through a series of several different reactions .
Biochemical Analysis
Biochemical Properties
Acetimidohydrazide hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with enzymes such as hydrazone synthases, which catalyze the reaction between this compound and aldehydes or ketones to form hydrazones . This interaction is crucial for various biochemical assays and research applications. Additionally, this compound can interact with proteins and other biomolecules, forming stable complexes that are useful in studying protein-ligand interactions and enzyme kinetics .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it has been observed to impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, this compound can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, as this compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under inert atmosphere and at low temperatures (2-8°C), but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can participate in the synthesis and degradation of hydrazones, which are important intermediates in various biochemical reactions . Additionally, this compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding proteins, and the activity of transporters that mediate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular function . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Acetimidohydrazide hydrochloride can be achieved through the reaction of Acetohydrazide with Hydrogen chloride gas in the presence of a suitable solvent.", "Starting Materials": [ "Acetohydrazide", "Hydrogen chloride gas", "Suitable solvent" ], "Reaction": [ "Acetohydrazide is dissolved in a suitable solvent.", "Hydrogen chloride gas is bubbled through the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The resulting solid is filtered and washed with a suitable solvent.", "The solid is dried to obtain Acetimidohydrazide hydrochloride." ] } | |
CAS RN |
39254-63-2 |
Molecular Formula |
C2H8ClN3 |
Molecular Weight |
109.56 g/mol |
IUPAC Name |
N'-aminoethanimidamide;hydrochloride |
InChI |
InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |
InChI Key |
BDJHVZSZVZKIRK-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N\N)/N.Cl |
SMILES |
CC(=NN)N.Cl |
Canonical SMILES |
CC(=NN)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)




![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)

